molecular formula C19H22N2O3S B6116667 2-(4-methoxybenzyl)-4-{[2-(methylthio)-3-pyridinyl]carbonyl}morpholine

2-(4-methoxybenzyl)-4-{[2-(methylthio)-3-pyridinyl]carbonyl}morpholine

Cat. No. B6116667
M. Wt: 358.5 g/mol
InChI Key: KRUBGZUMKRZDIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxybenzyl)-4-{[2-(methylthio)-3-pyridinyl]carbonyl}morpholine, also known as MBC-4, is a synthetic compound that belongs to the class of morpholine-based drugs. It has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

2-(4-methoxybenzyl)-4-{[2-(methylthio)-3-pyridinyl]carbonyl}morpholine has been extensively studied for its potential applications in various scientific research fields. It has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer cells. Additionally, 2-(4-methoxybenzyl)-4-{[2-(methylthio)-3-pyridinyl]carbonyl}morpholine has been found to possess anti-inflammatory, antibacterial, and antifungal properties, making it a promising candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 2-(4-methoxybenzyl)-4-{[2-(methylthio)-3-pyridinyl]carbonyl}morpholine is not fully understood, but it is believed to involve the inhibition of various cellular targets, including tubulin, histone deacetylases (HDACs), and DNA topoisomerases. These targets play crucial roles in cell division, gene expression, and DNA replication, making them attractive targets for cancer therapy.
Biochemical and Physiological Effects:
2-(4-methoxybenzyl)-4-{[2-(methylthio)-3-pyridinyl]carbonyl}morpholine has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. Additionally, 2-(4-methoxybenzyl)-4-{[2-(methylthio)-3-pyridinyl]carbonyl}morpholine has been found to inhibit the growth and metastasis of cancer cells in animal models, suggesting its potential as a therapeutic agent for cancer treatment. Furthermore, 2-(4-methoxybenzyl)-4-{[2-(methylthio)-3-pyridinyl]carbonyl}morpholine has been shown to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-methoxybenzyl)-4-{[2-(methylthio)-3-pyridinyl]carbonyl}morpholine in lab experiments is its potent antitumor activity against a wide range of cancer cell lines. Additionally, 2-(4-methoxybenzyl)-4-{[2-(methylthio)-3-pyridinyl]carbonyl}morpholine has been found to be relatively non-toxic to normal cells, making it a promising candidate for cancer therapy. However, one of the main limitations of using 2-(4-methoxybenzyl)-4-{[2-(methylthio)-3-pyridinyl]carbonyl}morpholine in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of 2-(4-methoxybenzyl)-4-{[2-(methylthio)-3-pyridinyl]carbonyl}morpholine. One potential direction is to investigate its potential as a combination therapy with other anticancer drugs to enhance its efficacy. Additionally, further studies are needed to elucidate the mechanism of action of 2-(4-methoxybenzyl)-4-{[2-(methylthio)-3-pyridinyl]carbonyl}morpholine and to identify its cellular targets. Furthermore, the development of more water-soluble derivatives of 2-(4-methoxybenzyl)-4-{[2-(methylthio)-3-pyridinyl]carbonyl}morpholine could improve its bioavailability and therapeutic potential. Finally, the potential applications of 2-(4-methoxybenzyl)-4-{[2-(methylthio)-3-pyridinyl]carbonyl}morpholine in other scientific research fields, such as neurology and immunology, should also be explored.
Conclusion:
In conclusion, 2-(4-methoxybenzyl)-4-{[2-(methylthio)-3-pyridinyl]carbonyl}morpholine is a synthetic compound that has shown promising potential as a therapeutic agent for the treatment of various diseases, particularly cancer. Its potent antitumor activity and anti-inflammatory properties make it an attractive candidate for future research and development. However, further studies are needed to fully understand its mechanism of action and to identify its cellular targets. The future directions for the research and development of 2-(4-methoxybenzyl)-4-{[2-(methylthio)-3-pyridinyl]carbonyl}morpholine are numerous, and its potential applications in various scientific research fields are vast.

Synthesis Methods

The synthesis of 2-(4-methoxybenzyl)-4-{[2-(methylthio)-3-pyridinyl]carbonyl}morpholine involves a multi-step process that starts with the preparation of 4-methoxybenzylamine and 2-(methylthio)pyridine-3-carboxylic acid. The two compounds are then reacted with each other using a coupling agent such as DIC (diisopropylcarbodiimide) to form the intermediate product, which is then treated with morpholine and a dehydrating agent such as EDC (N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide) to obtain the final product, 2-(4-methoxybenzyl)-4-{[2-(methylthio)-3-pyridinyl]carbonyl}morpholine.

properties

IUPAC Name

[2-[(4-methoxyphenyl)methyl]morpholin-4-yl]-(2-methylsulfanylpyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-23-15-7-5-14(6-8-15)12-16-13-21(10-11-24-16)19(22)17-4-3-9-20-18(17)25-2/h3-9,16H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRUBGZUMKRZDIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2CN(CCO2)C(=O)C3=C(N=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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